Boscalid-5-hydroxy is a hydroxylated metabolite of boscalid, a broad-spectrum fungicide developed for agricultural use. Boscalid itself is classified as a succinate dehydrogenase inhibitor (SDHI) and belongs to the anilide group of fungicides. Its primary mechanism involves targeting the succinate dehydrogenase complex in the mitochondrial respiration chain, thereby disrupting critical biochemical pathways essential for energy production in fungal cells. This compound is particularly effective against various fungal diseases affecting crops, including those caused by Alternaria, Botrytis cinerea, and Sclerotinia sclerotiorum .
Boscalid-5-hydroxy is a metabolite of boscalid, a broad-spectrum fungicide commonly used in agriculture [PubChem Boscalid, ]. While boscalid itself is the active ingredient in fungicide formulations, Boscalid-5-hydroxy is a product of boscalid degradation in the environment and within organisms.
Scientific research utilizes Boscalid-5-hydroxy as a marker compound for tracking the environmental fate of boscalid after application. Since boscalid degrades to Boscalid-5-hydroxy, detecting its presence in soil and water indicates prior use of boscalid-containing fungicides. This information is valuable in assessing the environmental persistence of boscalid and potential ecological risks [LGC Standards Boscalid-5-hydroxy, ].
The chemical structure of Boscalid-5-hydroxy includes a hydroxyl group, which modifies the reactivity and biological activity compared to its parent compound, boscalid. The primary reactions involving Boscalid-5-hydroxy include:
Boscalid-5-hydroxy exhibits significant biological activity as a fungicide. It effectively inhibits spore germination and the elongation of germ tubes in fungi. The inhibition of succinate dehydrogenase disrupts the tricarboxylic acid cycle and electron transport chain, leading to energy deficits within fungal cells. This can result in adverse effects such as developmental toxicity and apoptosis in sensitive organisms . Additionally, Boscalid-5-hydroxy has been shown to affect various biochemical pathways, potentially leading to oxidative stress and metabolic changes .
The synthesis of Boscalid-5-hydroxy can be approached through several methods:
Boscalid-5-hydroxy is primarily utilized in agriculture as an effective fungicide. Its applications include:
Studies on Boscalid-5-hydroxy have revealed important interactions with other compounds and biological systems:
Boscalid-5-hydroxy shares structural similarities with several other compounds within the class of succinate dehydrogenase inhibitors. Here are some notable comparisons:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Boscalid | Anilide | SDHI | Broad-spectrum activity |
Carboxin | Dicarboximide | SDHI | Limited spectrum; primarily on basidiomycetes |
Fluopyram | Pyrazole | SDHI | Higher efficacy against certain pathogens |
Isopyrazam | Pyrazole | SDHI | Distinct mode of action; less persistence |
Penthiopyrad | Pyrimidine | SDHI | Effective against a range of pathogens |
Boscalid-5-hydroxy is unique due to its specific hydroxylation pattern that enhances its solubility and biological activity compared to other similar compounds .
Boscalid-5-hydroxy, chemically designated as 2-Chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, represents a hydroxylated metabolite of the fungicide boscalid. The compound is identified by CAS number 661463-87-2 and possesses the molecular formula C₁₈H₁₂Cl₂N₂O₂ with a molecular weight of 359.21 grams per mole [1] [2]. This metabolite is commonly referred to as M510F01 in regulatory and metabolic studies, particularly in animal metabolism investigations [1].
The molecular structure consists of a biphenyl system with chlorine substituents and a pyridine carboxamide group, distinguished from the parent compound boscalid by the presence of a hydroxyl group at the 5-position of the biphenyl system [1]. The compound exists as a solid under standard conditions and requires storage at 20°C to maintain stability [1] [2].
Table 1: Molecular Formula and Physical Properties of Boscalid-5-hydroxy
Property | Value |
---|---|
Chemical Name | 2-Chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide |
IUPAC Name | 2-Chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide |
CAS Number | 661463-87-2 |
Molecular Formula | C₁₈H₁₂Cl₂N₂O₂ |
Molecular Weight (g/mol) | 359.21 |
Physical State | Solid |
Storage Temperature (°C) | 20 |
The structural identification is further characterized by its Standard InChI: InChI=1S/C18H12Cl2N2O2/c19-12-5-3-11(4-6-12)15-10-13(23)7-8-16(15)22-18(24)14-2-1-9-21-17(14)20/h1-10,23H,(H,22,24) and Standard InChI Key: GLTMLPGXPMAIOI-UHFFFAOYSA-N [1]. The SMILES notation is represented as C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl [1].
Table 2: Isotopic Profile of Boscalid-5-hydroxy
Element | Count | Isotopic Distribution |
---|---|---|
Carbon (C) | 18 | ¹²C (98.9%), ¹³C (1.1%) |
Hydrogen (H) | 12 | ¹H (99.98%) |
Chlorine (Cl) | 2 | ³⁵Cl (75.8%), ³⁷Cl (24.2%) |
Nitrogen (N) | 2 | ¹⁴N (99.6%) |
Oxygen (O) | 2 | ¹⁶O (99.8%) |
The isotopic profile reveals the natural abundance of isotopes for each element present in the molecule. The two chlorine atoms contribute significantly to the isotopic distribution pattern, with approximately 75.8% being ³⁵Cl and 24.2% being ³⁷Cl, which affects the mass spectral fragmentation pattern during analytical detection [1] [2].
Boscalid-5-hydroxy is not synthesized through direct chemical synthesis but rather formed as a metabolite through biological transformation of the parent compound boscalid. The formation occurs primarily through metabolic processes in both plant and animal systems, representing a major metabolic pathway for boscalid degradation [3] [4].
The parent compound boscalid is synthesized through a well-established reaction pathway involving the coupling of 2-amino-4'-chlorobiphenyl with 2-chloro-3-nicotinyl chloride. The synthesis process begins with the preparation of the aminobiphenyl intermediate through a two-step procedure. First, a palladium-catalyzed Suzuki reaction couples 1-chloro-2-nitrobenzene with 4-chloro-phenylboronic acid, followed by hydrogenation of the nitro group to form the desired amino compound [5].
The synthetic scheme for boscalid preparation involves charging a reaction vessel with 396 grams (1.944 mol) of 2-amino-4'-chlorobiphenyl in 311 grams of xylene, stirring until a homogeneous solution is obtained. Subsequently, a solution of 349 grams (1.984 mol) of 2-chloro-3-nicotinyl chloride in 233 grams of xylene is added to the reaction vessel, allowing the mixture to heat to 30°C [6]. The reaction mixture is then heated to an elevated temperature of 95°C over a period of 4 to 5 hours, with hydrogen chloride produced by the reaction being removed using an external scrubber and absorption by a spray tower using water and an alkali solution [6].
The crystalline modification of boscalid can be controlled through specific process conditions. Elevated temperatures above 35°C, preferably above 50°C, and more preferably above 60°C, result in the preferential formation of crystalline modification II of the anhydrate of boscalid [6]. The process involves precipitating solid boscalid from an organic solvent system, with the elevated temperature being sufficient to preferentially form the desired crystalline modification [6].
The formation of boscalid-5-hydroxy occurs through enzymatic hydroxylation reactions, primarily mediated by cytochrome P450 enzymes in biological systems. This metabolic transformation represents a Phase I oxidation reaction, where the lipophilic parent compound undergoes hydroxylation to increase its polarity and facilitate subsequent conjugation reactions [7] [8].
The hydroxylation mechanism involves the insertion of a hydroxyl group at the 5-position of the biphenyl moiety through cytochrome P450-mediated oxidation. The cytochrome P450 superfamily catalyzes the oxidative biotransformation of lipophilic xenobiotics, introducing polar groups that enable conjugation reactions mediated by Phase II enzymes [8]. The hydroxylation of boscalid to form M510F01 represents a key metabolic step in the detoxification pathway of this fungicide [7].
In animal metabolism studies, boscalid undergoes extensive biotransformation, with hydroxylation being the primary metabolic pathway. The main metabolite identified in lactating goats and laying hens was M510F01, the hydroxylated form of boscalid, which accounted for significant percentages of the total radioactive residues in various tissues [3] [4]. The metabolite formation pattern demonstrates that hydroxylation at the 5-position of the biphenyl ring is a major metabolic route across different animal species [3].
The hydroxylation reaction follows a general mechanism where the cytochrome P450 enzyme activates molecular oxygen, leading to the insertion of one oxygen atom into the substrate while reducing the other to water. The reaction involves the formation of a highly reactive iron-oxo intermediate that abstracts a hydrogen atom from the substrate, followed by oxygen rebound to form the hydroxylated product [8]. This mechanism is consistent with the formation of boscalid-5-hydroxy through the hydroxylation of the biphenyl ring system.
Further metabolic transformations of boscalid-5-hydroxy involve Phase II conjugation reactions, including glucuronidation and sulfation. The hydroxyl group introduced during Phase I metabolism serves as a conjugation site for Phase II enzymes, facilitating the formation of glucuronide and sulfate conjugates (M510F02 and M510F03, respectively) [4] [9]. These conjugation reactions increase the hydrophilicity and molecular weight of the metabolites, promoting their excretion from biological systems [8].
The metabolic pathway demonstrates species-specific differences in the pattern of hydroxylation and subsequent conjugation. In rat hepatocytes, boscalid induces cytochrome P450 enzymes including CYP1A, CYP2B, and CYP3A, which are involved in the hydroxylation process [7]. The induction of these enzymes leads to increased metabolic capacity for boscalid transformation, resulting in enhanced formation of the hydroxylated metabolite M510F01 [7].